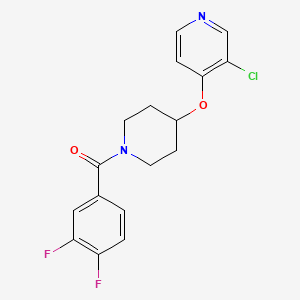

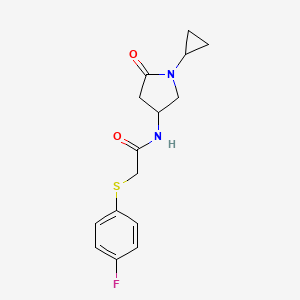

![molecular formula C9H10N2O2 B2470227 N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide CAS No. 1864296-66-1](/img/structure/B2470227.png)

N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide, also known as MOB-015, is a novel antifungal compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MOB-015 belongs to the oxaborole class of compounds and has shown promising results in the treatment of various fungal infections.

Aplicaciones Científicas De Investigación

Synthesis of Oxazole Derivatives

Research demonstrates that ynamides, which share structural features with N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide, are crucial substrates in organic synthesis. They participate in cyclization reactions to produce oxazolones and other oxazole derivatives, showcasing their versatility as building blocks in chemical synthesis.

- Controlled synthesis of oxazolones has been achieved through regioselective iodocyclization of ynamides, highlighting an efficient pathway for generating oxazolone structures from N-alkynyl tert-butyloxycarbamates under varying conditions (Hai Huang et al., 2015).

- Gold(I)-catalyzed oxidative annulation involving ynamides has been used to reverse regioselectivity in the synthesis of aminooxazoles, providing a novel approach for the generation of oxazole rings with diverse functional groups (Dmitry P. Zimin et al., 2020).

- The reaction of ynamides with iminoiodinane-derived nitrenes leading to the formation of oxazolones and polyfunctionalized oxazolidinones has been explored, further extending the utility of ynamides in synthesizing nitrogen-containing heterocycles (Romain Rey-Rodriguez et al., 2017).

Advances in Heterocyclic Chemistry

Ynamides serve as pivotal intermediates in constructing complex molecular structures, including heterocycles, which are foundational in developing pharmaceuticals and natural product synthesis.

- A comprehensive overview of ynamides in ring-forming transformations emphasizes their role in activating carbon-carbon triple bonds for electrophilic and nucleophilic reactions, leading directly to nitrogen-containing products. This versatility underscores their significance in synthesizing complex structures and heterocycles found in natural products and molecules of medicinal interest (Xiao-Na Wang et al., 2014).

Propiedades

IUPAC Name |

N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-4-9(12)10-6-8-5-7(2)13-11-8/h5H,6H2,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRFBJJOJQVUHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC1=NOC(=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)

![N-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470147.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2470149.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2470156.png)

![N-Ethyl-N-[2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2470158.png)

![(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide](/img/structure/B2470165.png)